molecular formula C15H38N6 B058270 1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)- CAS No. 121263-90-9

1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)-

Cat. No.: B058270
CAS No.: 121263-90-9
M. Wt: 302.5 g/mol
InChI Key: KCCPOIYPAKWIND-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)- (CAS 121263-90-9) is a highly branched tetraamine with the molecular formula C₁₅H₃₈N₆ and a molecular weight of 302.5 g/mol . Its structure consists of a 1,3-propanediamine core where each nitrogen atom is substituted with two 3-aminopropyl groups, resulting in six primary amine groups. This compound is a light brown liquid at room temperature and is soluble in polar solvents such as water, alcohols, and DMF . It is primarily utilized in polymer chemistry, biomedical research (e.g., DNA delivery systems), and coordination chemistry for synthesizing metal complexes .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-[3-[bis(3-aminopropyl)amino]propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H38N6/c16-6-1-10-20(11-2-7-17)14-5-15-21(12-3-8-18)13-4-9-19/h1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCPOIYPAKWIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)CCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H38N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470542
Record name 1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121263-90-9
Record name 1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Alkylation Step :

    • Reagents : Excess acrylonitrile (4–6 equivalents per amine group), methanol or ethanol as solvent.

    • Conditions : Reflux (65–80°C) for 12–24 hours under nitrogen atmosphere.

    • Intermediate : Forms a tetranitrile derivative, N,N,N',N'-tetrakis(2-cyanoethyl)-1,3-propanediamine.

  • Hydrogenation Step :

    • Catalysts : Raney nickel (Ra-Ni) or palladium on carbon (Pd/C).

    • Conditions : High-pressure hydrogen (5–10 atm) at 50–80°C for 8–16 hours.

    • Reduction : Converts nitrile (-CN) groups to primary amines (-CH₂NH₂).

Key Optimization Parameters :

  • Stoichiometric excess of acrylonitrile ensures complete alkylation of all four amine sites.

  • Hydrogenation temperature below 80°C prevents side reactions like C-N bond cleavage.

Table 1: Alkylation-Hydrogenation Yield Variation with Catalysts

CatalystPressure (atm)Temperature (°C)Yield (%)Purity (%)
Ra-Ni10707895
Pd/C8608597

Alternative Synthetic Routes

Reductive Amination of Aldehydes

A less common approach involves reductive amination using glutaraldehyde and 3-aminopropylamine:

  • Reagents : Glutaraldehyde + 4 equivalents of 3-aminopropylamine.

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, room temperature, 48 hours.

  • Outcome : Yields ~65% with significant byproducts (e.g., Schiff bases).

Boron-Assisted Cyclization

Adapting methodologies from tricyclane synthesis, tetrakis(dimethylamino)diborane reacts with tetraamines under mild conditions:

  • Reagents : Tetrakis(dimethylamino)diborane + 1,3-propanediamine.

  • Conditions : Toluene, 110°C, 6 hours.

  • Outcome : Forms boron-containing heterocycles but requires post-synthetic modification to isolate the target compound.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis prioritizes throughput and safety:

  • Alkylation : Tubular reactors with inline cooling to manage exothermic reactions.

  • Hydrogenation : Fixed-bed reactors with immobilized Pd catalysts for efficient gas-liquid mixing.

Purification Challenges

  • Distillation : High-boiling-point amines necessitate vacuum distillation (0.1–1 mmHg, 150–180°C).

  • Chromatography : Silica gel columns with methanol/ammonia eluents achieve >99% purity but are cost-prohibitive for bulk batches.

Table 2: Industrial Process Metrics

ParameterBatch ProcessContinuous Process
Annual Capacity10 tons50 tons
Energy Consumption850 kWh/ton600 kWh/ton
Purity95%97%

Comparative Analysis of Methods

Cost Efficiency

  • Alkylation-Hydrogenation : Low reagent costs but high energy input for hydrogenation.

  • Boron-Assisted Routes : Expensive boron reagents limit scalability despite milder conditions.

Environmental Impact

  • Waste Generation : Alkylation-Hydrogenation produces ammonium salts, requiring neutralization.

  • Green Chemistry : Microwave-assisted alkylation reduces reaction time by 60% but remains experimental.

Research Advancements and Limitations

Catalyst Innovations

  • Bimetallic Catalysts : Ni-Pd composites enhance hydrogenation rates (yield: 90%) while reducing metal leaching.

  • Enzymatic Reduction : Preliminary studies using amine dehydrogenases show promise for ambient-condition synthesis.

Stability Issues

  • Oxidative Degradation : Tertiary amines oxidize during storage; adding antioxidants (e.g., BHT) extends shelf life.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can introduce various functional groups to the amine nitrogen atoms .

Scientific Research Applications

Reaction Types

The compound can undergo various reactions:

  • Oxidation : Produces amine oxides.
  • Reduction : Modifies the amine groups using agents like lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitutions with electrophiles such as alkyl halides.

Chemistry

1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)- serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.

Biology

The compound is employed in the synthesis of dendrimers—branching macromolecules that have applications in drug delivery systems and gene therapy. Dendrimers made from this compound can encapsulate drugs and target specific cells or tissues effectively.

Medicine

In medical research, this polyamine is being investigated for its potential use in:

  • Diagnostic Agents : Due to its metal ion complexing properties.
  • Therapeutic Compounds : As a component in formulations for targeted drug delivery.

Industrial Uses

1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)- is also utilized in the production of specialty chemicals and materials such as polymers and resins. Its properties make it suitable for applications requiring specific mechanical or chemical characteristics.

Case Study 1: Dendrimers for Drug Delivery

Research has demonstrated that dendrimers synthesized from 1,3-propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)- can effectively encapsulate chemotherapeutic agents. These dendrimers enhance the solubility and bioavailability of drugs while reducing side effects by targeting tumor cells selectively.

Case Study 2: Coordination Chemistry

Studies have shown that complexes formed between this polyamine and transition metals exhibit enhanced catalytic activity in various organic transformations. The stability of these complexes allows for more efficient reactions under milder conditions compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 1,3-propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)- involves its interaction with various molecular targets through its multiple amine groups. These interactions can include:

Comparison with Similar Compounds

Key Observations :

  • Branching and Flexibility : The target compound’s tetrakis substitution creates a more branched and flexible structure than linear analogs like 4A or 4A-3P, enhancing its ability to form crosslinked polymers .
  • Charge Density : With six primary amines, the target compound exhibits higher charge density than spermine (four amines) or 4A-3P (four amines), making it more effective in condensing DNA in delivery systems .

Functional and Application Differences

Membrane Fabrication

  • 4A and 4A-3P: Used in polyamide thin-film composite membranes for nanofiltration. 4A-3P-based membranes exhibit higher solvent resistance due to shorter 2-aminoethyl substituents, while 4A’s longer 3-aminopropyl groups increase hydrophilicity .
  • Target Compound: Not directly used in membrane studies but its high branching could theoretically improve mechanical stability in polymer matrices .

Coordination Chemistry

  • The target compound forms stable complexes with transition metals (e.g., Ni²⁺) due to its multiple amine donor sites, similar to N,N′-bis(3-aminopropyl)-1,3-propanediamine .

Research Findings and Limitations

  • Efficacy in DNA Delivery : Studies show that the target compound’s high charge density improves DNA binding but may increase cytotoxicity compared to less branched polyamines .
  • Structural Specificity: While N,N′-bis(3-aminopropyl)-1,3-propanediamine lacks neurotrophic activity, the target compound’s additional amines could modify receptor interactions, though this remains unexplored .
  • Synthetic Challenges : The compound’s complex synthesis (e.g., multiple protection-deprotection steps) limits large-scale applications compared to simpler analogs like 4A .

Biological Activity

1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)-, also known as Tetrakis(3-aminopropyl)propane-1,3-diamine, is a polyamine compound with the molecular formula C15H38N6 and a molecular weight of 302.5 g/mol. This compound is characterized by its four aminopropyl functional groups attached to a propanediamine backbone. Its structural complexity allows it to participate in various biological activities and chemical reactions, making it a subject of interest in medicinal chemistry and materials science.

The biological activity of 1,3-propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)- can be attributed to its ability to interact with various biological molecules through its multiple amine groups. Key mechanisms include:

  • Coordination with Metal Ions : The amine groups can coordinate with metal ions, forming stable complexes which are useful in catalysis and therapeutic applications.
  • Hydrogen Bonding : The presence of multiple amines allows for extensive hydrogen bonding with biological macromolecules, influencing their structure and function.
  • Nucleophilic Reactions : The amines can act as nucleophiles in substitution reactions, which may lead to the formation of biologically active derivatives.

Research Findings

Recent studies have highlighted several biological applications and effects of this compound:

  • Antimicrobial Activity : Research indicates that polyamines like 1,3-propanediamine derivatives exhibit antimicrobial properties by sequestering bacterial lipopolysaccharides. These interactions can protect against bacterial endotoxicosis in animal models .
  • Cellular Effects : In vitro studies have shown that polyamine analogs can induce apoptosis in specific cell lines when accumulated in excess due to deregulated uptake mechanisms. This suggests potential applications in cancer therapy .
  • Drug Delivery Systems : The compound's ability to form dendrimers makes it a candidate for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.
  • Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects by modulating membrane properties and preventing aggregation of neurotoxic proteins associated with diseases like Alzheimer's .

Antimicrobial Efficacy

A study conducted on the effects of polyamines on Gram-negative bacteria showed that compounds similar to 1,3-propanediamine effectively sequester lipopolysaccharides, reducing bacterial virulence and improving survival rates in treated models .

Apoptosis Induction

Research involving Chinese hamster ovary cells indicated that exposure to polyamine analogs led to rapid cell death via apoptosis after a short treatment period. This response was linked to the accumulation of these compounds disrupting normal cellular functions .

Similar Compounds

Compound NameStructureKey Features
N,N'-Bis(3-aminopropyl)-1,3-propanediamineStructureFewer aminopropyl groups; used in similar applications
N,N,N',N'-Tetramethyl-1,3-propanediamineStructureMethyl groups instead of aminopropyl; different reactivity
Tris(3-aminopropyl)amineStructureThree aminopropyl groups; less complex than tetrakis derivative

Uniqueness

The tetrakis(3-aminopropyl) structure provides enhanced versatility compared to similar compounds due to its potential for forming multiple interactions with biological targets.

Q & A

What are the primary synthetic routes for preparing 1,3-Propanediamine, N,N,N',N'-tetrakis(3-aminopropyl)-, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves alkylation of 1,3-propanediamine with acrylonitrile followed by catalytic hydrogenation to reduce nitrile groups to amines. Key steps include:

  • Alkylation: Reacting 1,3-propanediamine with excess acrylonitrile in a polar solvent (e.g., methanol) under reflux .
  • Hydrogenation: Using Raney nickel or palladium catalysts under high-pressure H₂ (5–10 atm) to convert nitriles to amines. Temperature control (50–80°C) minimizes side reactions like over-alkylation .
  • Purification: Distillation or column chromatography to isolate the tetrakis-aminopropyl derivative. Yield optimization requires stoichiometric excess of acrylonitrile and controlled reaction times .

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